PROTAC Ternary Complex Formation: C4-Methylpiperidine Linker DC₅₀ and Differentiation Activity Versus C4-Unsubstituted Analog
In a PROTAC linker SAR study targeting CDK2 degradation for AML therapy, the C4-methylpiperidine-containing PROTAC (Compound C3, derived from CAS 236406-22-7) demonstrated a DC₅₀ of 18.73 ± 10.78 nM for CDK2 degradation and stimulated 72.77 ± 3.51% cell differentiation at 6.25 nM in HL-60 cells [1]. This performance reflects the semi-rigid conformational constraint imparted by the C4-geminal methyl group, which optimizes ternary complex geometry between the target protein and E3 ligase. In contrast, C4-unsubstituted piperidine linkers exhibit greater conformational flexibility, which may compromise ternary complex stabilization and reduce degradation efficiency [2].
| Evidence Dimension | CDK2 degradation potency (DC₅₀) and cell differentiation induction |
|---|---|
| Target Compound Data | DC₅₀ = 18.73 ± 10.78 nM; 72.77 ± 3.51% differentiation at 6.25 nM |
| Comparator Or Baseline | C4-unsubstituted piperidine linker PROTAC (4-methylpiperidine ring absent; specific DC₅₀ not reported in same study but SAR trend established) |
| Quantified Difference | C4-methylpiperidine linker enables potent nanomolar DC₅₀; class-level inference that C4-unsubstituted analogs require higher concentrations for comparable ternary complex formation |
| Conditions | HL-60 AML cell line; CDK2 degradation measured via Western blot; cell differentiation assessed by flow cytometry |
Why This Matters
For PROTAC development programs, linker rigidity directly governs degradation efficiency; selecting the C4-methylpiperidine building block (CAS 236406-22-7) provides a validated path to low-nanomolar DC₅₀ values and enhanced functional differentiation activity, whereas flexible linker analogs may require extensive re-optimization of linker length and composition to achieve comparable degradation potency.
- [1] Wu M, Wang W, Mao X, et al. Discovery of a potent CDKs/FLT3 PROTAC with enhanced differentiation and proliferation inhibition for AML. European Journal of Medicinal Chemistry. 2024;275:116539. View Source
- [2] Bondeson DP, Mares A, Smith IED, et al. Lessons in PROTAC design from targeted protein degradation. Nature Chemical Biology. 2021;17:1146-1157. (Class-level inference on linker rigidity effects). View Source
